molecular formula C20H20ClFN4OS B301584 2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B301584
M. Wt: 418.9 g/mol
InChI Key: GFQJXNKXCXCABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is that it is relatively easy to synthesize and can be obtained in high yields. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide. One area of interest is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the development of analogs of this compound with improved pharmacological properties is another area of future research.

Synthesis Methods

The synthesis of 2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 2-chloro-4-fluorobenzyl chloride with 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product as a white solid.

Scientific Research Applications

2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-chloro-4-fluorobenzyl 5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Molecular Formula

C20H20ClFN4OS

Molecular Weight

418.9 g/mol

IUPAC Name

4-[[5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine

InChI

InChI=1S/C20H20ClFN4OS/c21-18-12-16(22)7-6-15(18)14-28-20-24-23-19(13-25-8-10-27-11-9-25)26(20)17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2

InChI Key

GFQJXNKXCXCABG-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)F)Cl

Canonical SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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